molecular formula C₁₃H₁₄BrNO₃ B144250 (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile CAS No. 56518-39-9

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile

Cat. No. B144250
CAS RN: 56518-39-9
M. Wt: 312.16 g/mol
InChI Key: FZVLRBPIBXTWKY-ONNFQVAWSA-N
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Description

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile, also known as BMDP, is a chemical compound with a wide range of applications in scientific research. It is a colorless liquid that has a low vapor pressure and is soluble in water. BMDP is a derivative of prop-2-enenitrile, a nitrogen-containing organic compound, and has been used in various research applications due to its unique properties. In

Mechanism of Action

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile binds to specific proteins and enzymes, which then activate or inhibit the function of the proteins or enzymes. This binding can result in changes in the activity of the proteins or enzymes, which can then lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as proteases and kinases, which can lead to changes in cell signaling pathways. (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has also been shown to inhibit the activity of certain enzymes, such as phosphatases, which can lead to changes in the expression of certain genes. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been shown to affect the expression of certain transcription factors, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has a low vapor pressure, which makes it easy to store and handle. Furthermore, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is soluble in water, which makes it easier to use in experiments.
However, there are some limitations to using (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile in laboratory experiments. (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is a highly reactive compound and can be easily degraded by light and heat. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can be toxic to humans and animals, and should be handled with care.

Future Directions

The potential future directions for (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile include further research into its mechanism of action and biochemical and physiological effects. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile could be used in the development of new drugs and in the study of cell signaling pathways. Furthermore, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile could be used in the development of novel proteins and enzymes, as well as in the study of DNA and RNA. Finally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile could be used to identify and characterize novel nucleic acid sequences.

Synthesis Methods

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-3,5-dimethoxyphenol with methoxymethyl prop-2-enenitrile in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile, in high yields. The second step involves the purification of the product by recrystallization.

Scientific Research Applications

(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been used in a variety of scientific research applications, such as in the study of enzymes, proteins, and nucleic acids. It has been used to study the structure and function of proteins, as well as to identify novel proteins and enzymes. (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has also been used in the study of DNA and RNA, and has been used to identify and characterize novel nucleic acid sequences. Additionally, (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has been used in the study of cell signaling pathways and in the development of new drugs.

properties

IUPAC Name

(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-16-8-10(7-15)4-9-5-11(17-2)13(14)12(6-9)18-3/h4-6H,8H2,1-3H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVLRBPIBXTWKY-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=CC1=CC(=C(C(=C1)OC)Br)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C(=C/C1=CC(=C(C(=C1)OC)Br)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile

CAS RN

56518-39-9
Record name 3-(4-bromo-3,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile
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